

80-O14B for Intracellular Delivery of Biologics: A Technical Guide

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Compound of Interest

Compound Name: 80-O14B

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Introduction

The delivery of biologics, such as proteins and peptides, into the intracellular environment presents a significant challenge in drug development. The cell membrane acts as a formidable barrier, limiting the therapeutic potential of many large-molecule drugs that target intracellular components. The synthetic lipidoid nanoparticle (LNP) **80-O14B** has emerged as a promising non-viral vector for the efficient intracellular delivery of these biologics. This technical guide provides a comprehensive overview of the application of **80-O14B**, focusing on its use in delivering Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Technology: 80-O14B Lipidoid Nanoparticles

80-O14B is a synthetic, lipid-like molecule designed to formulate lipid nanoparticles (LNPs) capable of encapsulating and delivering biologic cargo into the cytoplasm of target cells. A key application of **80-O14B** is in the delivery of pre-fused PROTACs, a strategy that enhances the efficiency of targeted protein degradation. By forming a complex with the biologic cargo, **80-O14B** LNPs facilitate cellular uptake and subsequent escape from endosomal compartments, releasing the therapeutic agent into the cytosol to exert its function.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing **80-O14B** for the intracellular delivery of biologics.

Table 1: Physicochemical Characteristics of **80-O14B** LNPs with Pre-fused ARV-771

Parameter	Free ARV-771 in 80-O14B LNP	Pre-fused ARV-771 in 80-O14B LNP
Encapsulation Efficiency	27.2%	60.8% [1]
Particle Size (Diameter)	Increased upon encapsulation	Further increased with pre-fused complex
Zeta Potential	Reduced upon encapsulation	Further reduced with pre-fused complex

Table 2: In Vitro Efficacy of **80-O14B** Mediated Delivery of Pre-fused ARV-771 for BRD4 Degradation

Parameter	Free ARV-771	Pre-fused ARV-771 delivered by 80-O14B LNP
Half Degradation Concentration (DC50)	~100 nM [1]	>95% degradation at 25 nM [1]
Degradation Kinetics	No obvious degradation in first 6 hours; total degradation after 24 hours.	~50% reduction after 6 hours; >90% reduction after 8 hours. [1]

Experimental Protocols

Preparation and Encapsulation of Pre-fused PROTACs with **80-O14B** LNPs

This protocol details the preparation of **80-O14B** LNPs for the delivery of a pre-fused PROTAC, specifically ARV-771 pre-fused with VHL protein.

Materials:

- ARV-771 (or other PROTAC)
- VHL protein (or other E3 ligase protein)
- **80-O14B** lipidoid
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 25 mM Sodium acetate solution (pH 5.5)

Procedure:

- Dissolve ARV-771 in DMSO and then dilute to a final concentration of 100 nM in PBS.
- Add VHL protein to the ARV-771 solution to a final concentration of 2.4 µg/mL.
- Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused ARV-771.
- Formulate the **80-O14B** LNP by directly dissolving the **80-O14B** lipidoid in a 25 mM sodium acetate solution (pH = 5.5).
- Add the **80-O14B** LNP solution to the pre-fused ARV-771 solution to a final LNP concentration of 5 µg/mL.
- Incubate the final mixture for an additional 15 minutes at room temperature before administration to cells.[2]

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) following treatment with **80-O14B**-delivered PROTACs.

Materials:

- HeLa cells (or other suitable cell line)

- 6-well plates
- **80-O14B** LNP encapsulated pre-fused PROTAC
- Radioimmunoprecipitation assay (RIPA) lysis buffer
- Bicinchoninic acid assay (BCA) protein assay kit
- NuPAGE™ LDS sample buffer
- Primary antibody against the target protein (e.g., anti-BRD4)
- Primary antibody against a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescent substrate

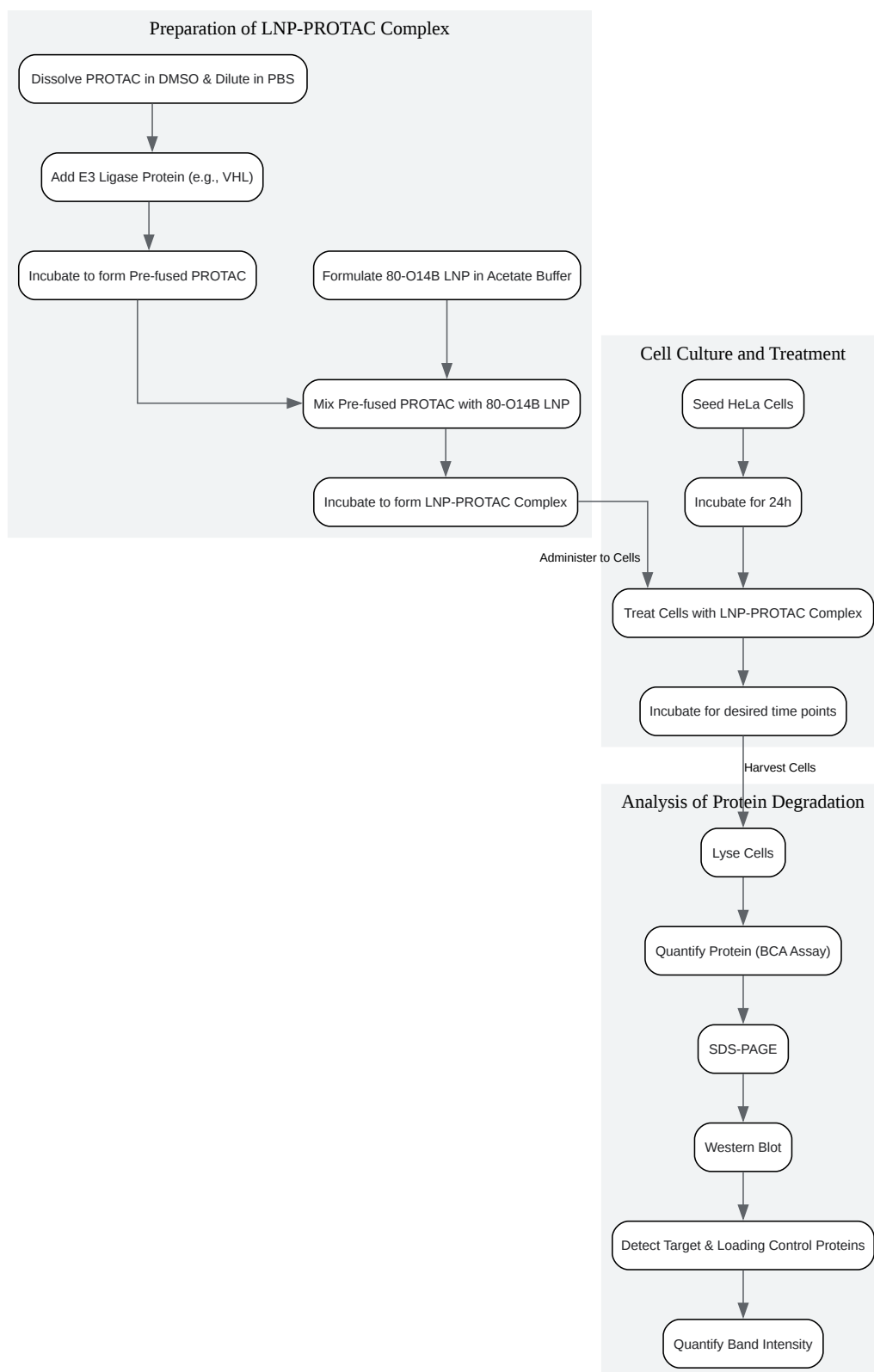
Procedure:

- Seed 1×10^6 HeLa cells per well in 6-well plates and culture for 24 hours.
- Treat the cells with different concentrations of the **80-O14B** LNP encapsulated pre-fused PROTAC and incubate for the desired time periods (e.g., 6, 8, 24 hours).
- After incubation, wash the cells with ice-cold PBS and lyse the cells using RIPA lysis buffer.
- Quantify the protein concentration in the lysates using a BCA assay.
- Normalize the protein concentrations of all samples. Add LDS sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Repeat steps 9 and 10 for the loading control antibody.
- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity.

Visualizations

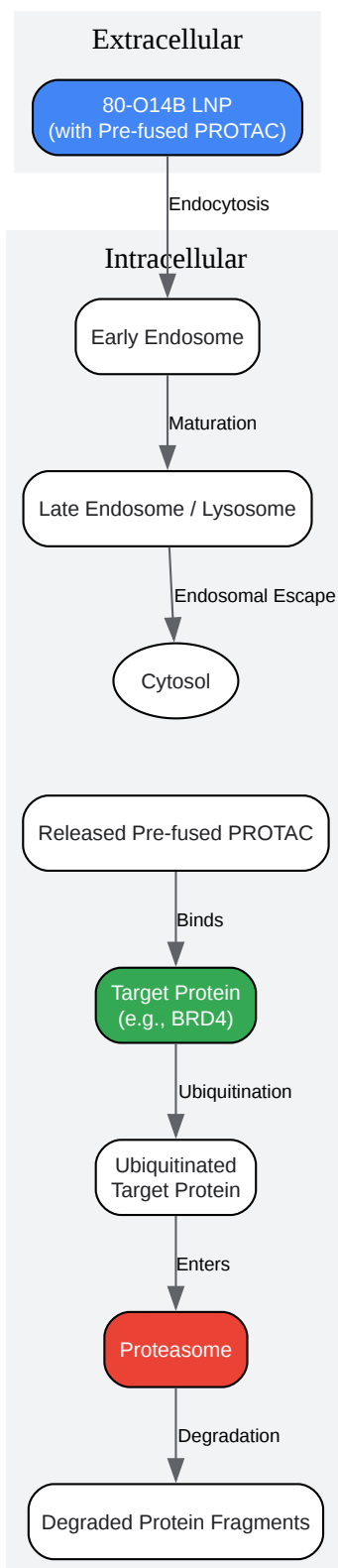
Experimental Workflow for 80-O14B Mediated PROTAC Delivery and Analysis



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Caption: Experimental workflow for **80-O14B** mediated PROTAC delivery and subsequent analysis of protein degradation.

Proposed Intracellular Delivery and Mechanism of Action of 80-O14B Delivered PROTAC



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Caption: Proposed intracellular trafficking and mechanism of action for **80-O14B** delivered PROTACs.

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References

- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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